Sodium hexachloroiridate(IV) hexahydrate

Catalog No.
S1485278
CAS No.
19567-78-3
M.F
Cl6H12IrNa2O6
M. Wt
559 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium hexachloroiridate(IV) hexahydrate

CAS Number

19567-78-3

Product Name

Sodium hexachloroiridate(IV) hexahydrate

IUPAC Name

disodium;hexachloroiridium(2-);hexahydrate

Molecular Formula

Cl6H12IrNa2O6

Molecular Weight

559 g/mol

InChI

InChI=1S/6ClH.Ir.2Na.6H2O/h6*1H;;;;6*1H2/q;;;;;;+4;2*+1;;;;;;/p-6

InChI Key

QZVJPVJIAOOTJU-UHFFFAOYSA-H

SMILES

O.O.O.O.O.O.[Na+].[Na+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl

Canonical SMILES

O.O.O.O.O.O.[Na+].[Na+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl

Electrochemical Synthesis of Polyaniline

Formation of Iridium-Substituted Polyoxometallates

Preparation of Promoted Hydrogenation Catalyst

Fabrication of Dimensionally Stable Electrodes

Preparation of High-Purity Salts

Production of Nanopowder Forms

Sodium hexachloroiridate(IV) hexahydrate is a coordination compound with the chemical formula Na2IrCl66H2O\text{Na}_2\text{IrCl}_6\cdot 6\text{H}_2\text{O}. It contains iridium in a +4 oxidation state, coordinated to six chloride ions and associated with six water molecules. This compound typically appears as a red to black crystalline solid and is soluble in water, making it useful in various chemical applications. Its molecular weight is approximately 559.01 g/mol, and it is classified under the CAS number 19567-78-3 .

, particularly those involving redox processes. It can be reduced to lower oxidation states of iridium or oxidized to higher states. A typical reaction involves the reduction of sodium hexachloroiridate(IV) to sodium hexachloroiridate(III):

Na2IrCl6+2eNa2IrCl63\text{Na}_2\text{IrCl}_6+2\text{e}^-\rightarrow \text{Na}_2\text{IrCl}_6^{3-}

Additionally, it can react with various ligands to form different coordination complexes, which are of interest in catalysis and materials science .

Sodium hexachloroiridate(IV) hexahydrate can be synthesized through several methods:

  • Chlorination of Iridium: Iridium metal is treated with chlorine gas in the presence of sodium chloride, leading to the formation of sodium hexachloroiridate.
  • Reaction with Sodium Hydroxide: Iridium salts can react with sodium hydroxide and chlorine gas under controlled conditions to yield this compound.
  • Hydration Process: The anhydrous form can be hydrated by adding water under specific conditions to obtain the hexahydrate form .

Sodium hexachloroiridate(IV) hexahydrate has several applications:

  • Catalysis: It serves as a catalyst in various organic reactions, particularly in the synthesis of fine chemicals.
  • Pharmaceutical Intermediates: The compound is utilized in the production of pharmaceutical intermediates due to its reactivity and ability to form stable complexes .
  • Research: It is employed in research settings for studying iridium chemistry and coordination compounds.

Interaction studies involving sodium hexachloroiridate(IV) hexahydrate focus on its reactivity with biological molecules and other ligands. These studies aim to elucidate its potential as a therapeutic agent and its environmental impact. Preliminary findings suggest that its interactions may lead to significant biological effects, although more detailed studies are required to fully understand these interactions .

Sodium hexachloroiridate(IV) hexahydrate shares similarities with other iridium-based compounds but stands out due to its unique coordination environment and oxidation state. Below are some comparable compounds:

Compound NameFormulaOxidation StateKey Features
Sodium hexachloroiridate(III)Na2_2IrCl6_6+3Lower oxidation state; different reactivity profile
Potassium hexachloroplatinate(II)K2_2PtCl6_6+2Similar chlorination but involves platinum
Iridium(IV) oxideIrO2_2+4Oxide form; used in electronics and catalysis
Iridium(III) chlorideIrCl3_3+3Used in organic synthesis; different coordination

The uniqueness of sodium hexachloroiridate(IV) hexahydrate lies in its specific hydration state and the presence of sodium ions, which influence its solubility and reactivity compared to these similar compounds .

The study of iridium coordination complexes dates to the early 20th century, with hexachloroiridates emerging as key intermediates. Sodium hexachloroiridate(IV) hexahydrate belongs to a family of hexachloroiridate salts, including ammonium and potassium analogs. Early work focused on isolating metallic iridium from ores via thermal decomposition of such salts. For instance, ammonium hexachloroiridate(IV) decomposes under hydrogen to yield elemental iridium, a method later adapted for sodium salts.

The 1980s saw a surge in iridium coordination chemistry, driven by its unique electronic properties. Iridium’s ability to adopt multiple oxidation states (e.g., +3, +4) and form stable complexes with halides and organic ligands positioned it as a catalyst for hydrogen evolution and C–H activation. Sodium hexachloroiridate(IV) hexahydrate became a preferred starting material due to its solubility and stability, facilitating ligand substitution reactions.

Evolution of Hexachloroiridate Research

Structural Characterization

The crystal structure of Na₂[IrCl₆]·6H₂O, resolved via X-ray diffraction, reveals an octahedral [IrCl₆]^2− core coordinated to six chloride ligands in a face-centered cubic arrangement. Sodium ions occupy interstitial sites, hydrated by six water molecules, forming NaCl₄O₂ octahedra. This contrasts with anhydrous Na₂[IrCl₆], where sodium ions adopt a cubic coordination environment without water.

Table 1: Comparative Properties of Hexachloroiridate Salts

PropertySodium Hexachloroiridate(IV) HexahydrateAmmonium Hexachloroiridate(IV)Potassium Hexachloroiridate
FormulaNa₂[IrCl₆]·6H₂O(NH₄)₂[IrCl₆]K₂[IrCl₆]
Hydration6 H₂ONoneNone
Sodium CoordinationNaCl₄O₂ (octahedral)N/AN/A
ApplicationsNanoparticle synthesis, catalysisIridium isolationLigand substitution
Solubility in WaterModerateLowLow

Synthetic Advances

Early synthesis involved reacting sodium chloride with iridium oxychloride or hydrochloric acid solutions. Modern methods emphasize controlled hydrolysis to avoid colloidal iridium formation, ensuring high-purity Na₂[IrCl₆]·6H₂O for catalytic applications. The compound’s stability under mild conditions (e.g., 50°C in methanol) has enabled its use in surfactant-free nanoparticle syntheses.

Current Scientific Significance and Research Trends

Catalytic Applications

Sodium hexachloroiridate(IV) hexahydrate serves as a precursor for iridium-based catalysts. Immobilized iridium complexes, derived from Na₂[IrCl₆]·6H₂O, achieve turnover frequencies (TOFs) up to 46,000 h⁻¹ in formic acid dehydrogenation for hydrogen production. These catalysts enable portable reactors generating hydrogen at 11.2 mL/min under mild conditions.

Table 2: Performance Metrics of Iridium Catalysts Derived from Na₂[IrCl₆]·6H₂O

Catalyst SystemSubstrateTOF (h⁻¹)ConditionsApplication
Cp*IrCl₂(ppy)Formic Acid46,00090°C, immobilizedHydrogen evolution
Na₂[IrCl₆]·6H₂OMethanol/NaOHN/A50°C, surfactant-freeNanoparticle synthesis

Nanoparticle Synthesis

Recent studies highlight Na₂[IrCl₆]·6H₂O in synthesizing colloidal iridium nanoparticles (IrNPs). In situ X-ray total scattering reveals distinct pathways:

  • Rapid reduction: IrCl₃/IrCl₄ → IrNPs via IrClₓ intermediates.
  • Induction-growth: Na₂[IrCl₆]→ IrNPs via crystalline intermediates.

Nanoparticle size and structure depend on precursor salts and cations:

  • Base cation: Larger cations (e.g., Cs⁺) yield larger IrNPs (e.g., Ir₁₁₆).
  • Structure: Initial icosahedral → decahedral transitions during growth.

Classical Synthetic Routes

The synthesis of Na₂[IrCl₆]·6H₂O traditionally relies on direct chlorination or coordination chemistry principles.

Chlorination of Iridium Compounds

The most established method involves reacting iridium metal or its oxides with chlorine gas in the presence of sodium chloride. This approach ensures the formation of the hexachloroiridate(IV) complex:
$$
\text{Ir} + 3\text{Cl}2 + 2\text{NaCl} \rightarrow \text{Na}2[\text{IrCl}6] + 2\text{H}2\text{O} \quad \text{(with thermal activation)}
$$
This method yields high-purity products when conducted under controlled conditions [1] [4].

Precursor Reduction

While sodium hexachloroiridate(IV) is typically synthesized directly, its stability is influenced by reduction-oxidation equilibria. For instance, sodium hexachloroiridate(III) (Na₃[IrCl₆]) can act as a precursor in systems where Ir(IV) is stabilized. However, this route is less common due to the kinetic inertness of Ir(III) complexes [5].

Table 1: Comparative Analysis of Classical Synthesis Methods

MethodReagents/ConditionsProduct FormYield/Notes
ChlorinationNaCl, Cl₂, heatNa₂[IrCl₆]·6H₂OHigh purity [1] [4]
Precursor ReductionNa₃[IrCl₆], oxidizing agentsNa₂[IrCl₆]·6H₂OLimited applicability [2]

Advanced Preparation Approaches

Modern strategies focus on optimizing reaction kinetics and ligand coordination to enhance product stability and functionality.

Solvent-Mediated Coordination

Acetone and dimethyl sulfoxide (DMSO) enable ligand substitution reactions, forming intermediate complexes. For example, prolonged storage of H₂[IrCl₆]·6H₂O in acetone generates [IrCl₅(Me₂CO)]⁻, which reacts with DMSO to yield [H(dmso)₂][IrCl₅(dmso-κO)] [3]. This method demonstrates how solvent polarity and coordination geometry influence product formation.

Kinetic Control of Reduction

The reduction of Na₂[IrCl₆]·6H₂O to Ir(III) species is slowed by ligand stabilization. In acetone solutions, the conversion of [IrCl₆]²⁻ to [IrCl₅(Me₂CO)]⁻ follows pseudo-first-order kinetics, with half-lives varying significantly with concentration (e.g., 35 h at 2.8 × 10⁻⁴ M vs. 6 h at 3.5 × 10⁻³ M) [3].

Table 2: Advanced Synthesis Methods and Mechanisms

MethodKey StepsIntermediate/Complex FormedApplications
Solvent-MediatedAcetone aging → DMSO addition[IrCl₅(Me₂CO)]⁻ → [H(dmso)₂][IrCl₅(dmso-κO)]Coordination chemistry studies [3]
Kinetic ControlConcentration modulation[IrCl₆]²⁻ → [IrCl₅(Me₂CO)]⁻Reaction rate optimization [3]

Scale-up Considerations for Research Applications

Scaling up Na₂[IrCl₆]·6H₂O synthesis requires addressing thermal stability, reagent efficiency, and waste management.

Thermal Stability

Decomposition of Na₂[IrCl₆]·6H₂O occurs reversibly above 550°C, necessitating strict temperature control during drying and storage [2]. Industrial processes often utilize vacuum drying to maintain crystallinity.

Reagent Optimization

Cementing agents like zinc or iron enhance iridium extraction from chloride solutions, achieving yields of 28–72% under optimized conditions (80°C, 0.19 M HCl) [5]. Recyclability of NaCl byproducts reduces operational costs.

Table 3: Scale-up Parameters for Industrial Synthesis

ParameterOptimal Range/ValueImpact on Process
Temperature<550°CPrevents decomposition [2]
Acidity0.19 M HClMaximizes Ir extraction [5]
Cementing AgentsZn/FeEnhances precipitation efficiency [5]

Green Chemistry Approaches in Synthesis

While traditional methods prioritize efficiency, emerging green strategies aim to minimize environmental impact.

Solvent Recovery

Using acetone or DMSO in closed-loop systems reduces solvent waste. For example, DMSO’s high boiling point allows recovery via distillation, lowering operational costs and environmental footprint [3].

Reductant Selection

Hydrogen sulfide (H₂S) and oxalate ions are less toxic alternatives to Fe²⁺ or Zn for Ir(IV) reduction. These reagents also reduce acid byproduct formation, aligning with green chemistry principles [5].

Table 4: Green Chemistry Alternatives

Traditional MethodGreen AlternativeEnvironmental Benefit
Fe²⁺ reductionH₂S or oxalateLower toxicity, reduced acid waste
Organic solventsAqueous systemsMinimized VOC emissions

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (84.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (84.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Sodium hexachloroiridate(IV) hexahydrate

Dates

Last modified: 08-15-2023

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